2-Methoxy-1-(m-tolyl)ethanamine

Description

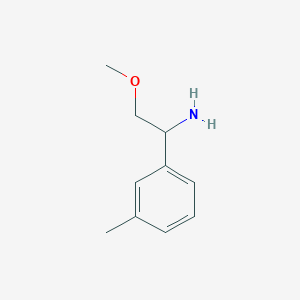

2-Methoxy-1-(m-tolyl)ethanamine is a substituted phenethylamine derivative characterized by a methoxy group (-OCH₃) at the second carbon of an ethanamine backbone and an m-tolyl group (a methyl-substituted benzene ring at the meta position) at the first carbon.

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

2-methoxy-1-(3-methylphenyl)ethanamine |

InChI |

InChI=1S/C10H15NO/c1-8-4-3-5-9(6-8)10(11)7-12-2/h3-6,10H,7,11H2,1-2H3 |

InChI Key |

BIEJXDJKWHAMIH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(COC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(m-tolyl)ethanamine typically involves the following steps:

Aldimine Formation: The starting material, ethanolamine, undergoes azeotropic dehydration with benzaldehyde to form an aldimine intermediate.

Methylation: The aldimine is then methylated under alkaline conditions to introduce the methoxy group.

Deprotection and Alkalization: The final step involves removing the protecting group and alkalizing the product, followed by rectification to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(m-tolyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The methoxy and amino groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

2-Methoxy-1-(m-tolyl)ethanamine has several scientific research applications:

Chemistry: It is used as a reactant in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(m-tolyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific context and application of the compound .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural similarities with 2-Methoxy-1-(m-tolyl)ethanamine, differing primarily in their aromatic substituents, additional functional groups, or substitution patterns. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Physicochemical Comparison of this compound and Analogues

Aromatic Substituent Effects

- m-Tolyl vs. This substitution may enhance water solubility but reduce membrane permeability compared to the hydrophobic m-tolyl group .

- Indole Derivatives (): Compounds like 2-(6-methoxy-1H-indol-3-yl)ethanamine (6-Methoxytryptamine) and 5-Methoxytryptamine feature an indole ring, which is planar and aromatic. The indole’s NH group enables hydrogen bonding, while methoxy positioning (C5 vs. C6) modulates electronic effects. For example, 5-methoxy substitution () is associated with serotonergic activity in tryptamines .

Functional Group Modifications

- Trifluoromethoxy vs.

- Heterocyclic Substituents (): Pyrazole-containing analogs (e.g., 2-Methoxy-1-(1-methylpyrazol-4-yl)ethanamine) introduce a five-membered aromatic ring with two adjacent nitrogen atoms. This increases dipole moments and may alter binding interactions in biological systems .

Physicochemical and Quantum Chemical Properties

highlights the importance of quantum molecular descriptors in predicting reactivity and bioactivity. For example:

- HOMO-LUMO Gap: Compounds with lower energy gaps (e.g., NBOMe derivatives) are more chemically reactive. The m-tolyl group’s electron-donating methyl substituent may raise HOMO energy, increasing nucleophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.